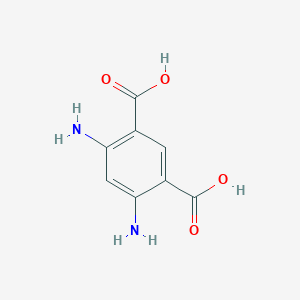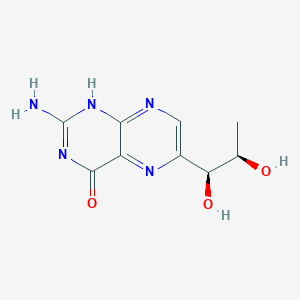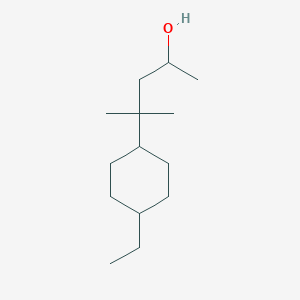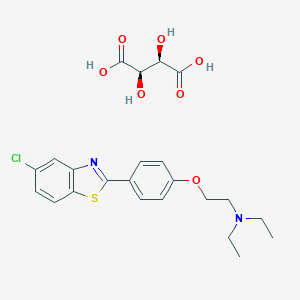
Haletazole tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haletazole tartrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a type of alkaloid that is found in marine organisms such as sponges and sea slugs. Haletazole tartrate has been shown to possess a range of biological activities, including cytotoxicity, antifungal, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of Haletazole tartrate is not fully understood. However, it has been suggested that the compound exerts its cytotoxic activity by inducing apoptosis, a process of programmed cell death. Haletazole tartrate has also been shown to inhibit the growth of fungal and viral pathogens, although the exact mechanism of action is not fully understood.
Efectos Bioquímicos Y Fisiológicos
Haletazole tartrate has been shown to possess several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, Haletazole tartrate has been shown to inhibit the growth of fungal and viral pathogens, leading to a reduction in infection. However, the compound's effects on healthy cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Haletazole tartrate has several advantages and limitations for lab experiments. The compound's cytotoxic activity against cancer cells makes it a potential candidate for cancer treatment. Additionally, its antifungal and antiviral properties make it a potential candidate for the treatment of fungal and viral infections. However, the complex synthesis method and the limited availability of the compound make it challenging to study in large quantities.
Direcciones Futuras
There are several future directions related to Haletazole tartrate. One potential direction is to study the compound's effects on healthy cells and tissues to better understand its potential therapeutic applications. Additionally, future studies could focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Another potential direction is to explore the compound's potential as a drug delivery system for cancer treatment or other therapeutic applications.
Conclusion:
Haletazole tartrate is a complex chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound's cytotoxic activity against cancer cells, antifungal, and antiviral properties make it a potential candidate for cancer treatment and the treatment of fungal and viral infections. While the compound's synthesis method is complex, future studies could focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Overall, Haletazole tartrate has the potential to be a valuable tool in the fight against cancer and infectious diseases.
Métodos De Síntesis
Haletazole tartrate is a complex chemical compound that is challenging to synthesize. The synthesis of Haletazole tartrate involves several steps, including the isolation of the natural product from marine organisms, purification, and structural elucidation. The isolation of Haletazole tartrate from marine organisms involves the extraction of the compound using organic solvents such as methanol or ethanol. The purification of the compound is achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of Haletazole tartrate is accomplished using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Haletazole tartrate has been the focus of several scientific research studies due to its potential therapeutic applications. This compound has been shown to possess cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, Haletazole tartrate has been shown to possess antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
Propiedades
Número CAS |
10390-80-4 |
|---|---|
Nombre del producto |
Haletazole tartrate |
Fórmula molecular |
C23H27ClN2O7S |
Peso molecular |
511 g/mol |
Nombre IUPAC |
2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21ClN2OS.C4H6O6/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19;5-1(3(7)8)2(6)4(9)10/h5-10,13H,3-4,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
NKAVKFHIYALHRM-LREBCSMRSA-N |
SMILES isomérico |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Sinónimos |
2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-N,N-diethyl-ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



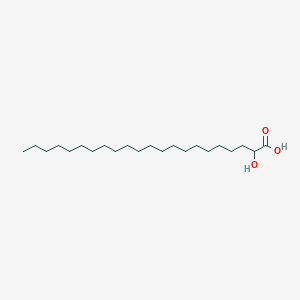
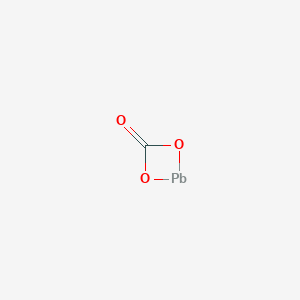
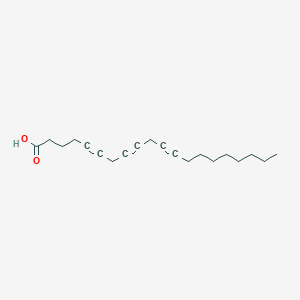
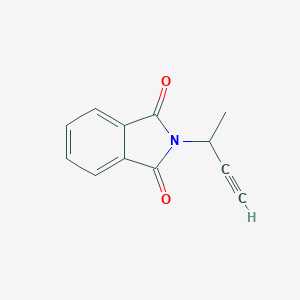
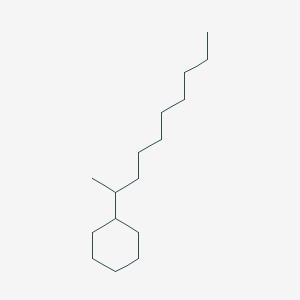
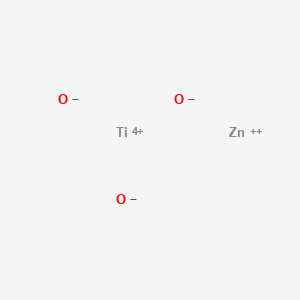
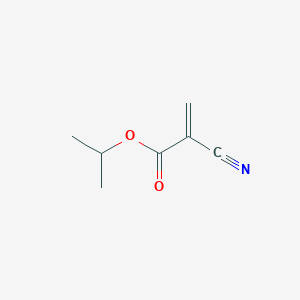
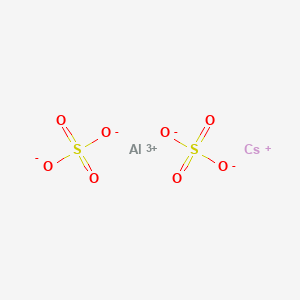
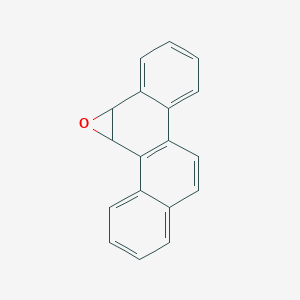
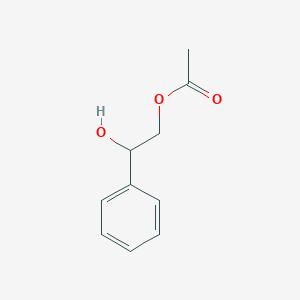
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
